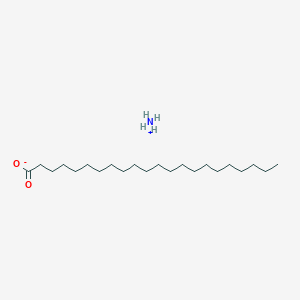
Ammonium docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium docosanoate is a long-chain fatty acid salt that is commonly used in scientific research as a surfactant and emulsifying agent. It is also known as behenic acid ammonium salt or behenyltrimethylammonium hydroxide. This compound has a wide range of applications in various fields of research, including biochemistry, biophysics, and material science.
Wirkmechanismus
The mechanism of action of ammonium docosanoate is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form in solution and can solubilize hydrophobic compounds. The formation of micelles by ammonium docosanoate allows it to enhance the solubility of hydrophobic compounds and stabilize emulsions and suspensions.
Biochemische Und Physiologische Effekte
Ammonium docosanoate is generally considered to be non-toxic and biocompatible. It has been shown to have low toxicity in vitro and in vivo, and is not known to have any significant physiological effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ammonium docosanoate is its ability to enhance the solubility of hydrophobic compounds, making it useful in a wide range of research applications. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, one limitation of this compound is that it may interfere with some analytical methods, such as mass spectrometry, due to its high surface activity.
Zukünftige Richtungen
There are many potential future directions for research on ammonium docosanoate. One area of interest is the development of new applications for this compound in drug delivery and other fields. Another potential direction is the investigation of its interactions with biological membranes, which could shed light on its mechanism of action and potential applications in biophysics and biochemistry. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety concerns.
Synthesemethoden
Ammonium docosanoate can be synthesized through a simple reaction between behenic acid and ammonium hydroxide. The reaction involves the neutralization of behenic acid with ammonium hydroxide to form the ammonium salt. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Ammonium docosanoate is widely used in scientific research as a surfactant and emulsifying agent. It is used to stabilize emulsions and suspensions, as well as to enhance the solubility of hydrophobic compounds. This compound is also used in the preparation of liposomes, which are lipid-based vesicles used for drug delivery and other applications.
Eigenschaften
CAS-Nummer |
14548-84-6 |
|---|---|
Produktname |
Ammonium docosanoate |
Molekularformel |
C22H47NO2 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
azanium;docosanoate |
InChI |
InChI=1S/C22H44O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);1H3 |
InChI-Schlüssel |
VCGNYVLXYFKXCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Andere CAS-Nummern |
14548-84-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)







